molecular formula C16H20N2O4 B12883811 N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide CAS No. 82558-95-0

N-(3-tert-Butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B12883811
CAS No.: 82558-95-0
M. Wt: 304.34 g/mol
InChI Key: MINDZLKYDUERDI-UHFFFAOYSA-N
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Description

N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazole derivatives is the [3+2] cycloaddition reaction of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Isoxazole derivatives, including this compound, are being investigated for their potential as therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, some isoxazole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(tert-Butyl)isoxazol-5-yl)-3,4-dimethoxybenzamide is unique due to the presence of both the isoxazole ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .

Properties

CAS No.

82558-95-0

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)13-9-14(22-18-13)17-15(19)10-6-7-11(20-4)12(8-10)21-5/h6-9H,1-5H3,(H,17,19)

InChI Key

MINDZLKYDUERDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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